molecular formula C11H16ClNO B1405522 3-(3,4-Dimethylphenoxy)azetidine hydrochloride CAS No. 1449117-54-7

3-(3,4-Dimethylphenoxy)azetidine hydrochloride

Cat. No.: B1405522
CAS No.: 1449117-54-7
M. Wt: 213.7 g/mol
InChI Key: JYHOKLLMUYZAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Stereoselective Synthesis and Ring Transformation : A study by Mollet et al. (2011) discusses the stereoselective synthesis of cis-3,4-disubstituted piperidines using 2-(2-mesyloxyethyl)azetidines, a process relevant to 3-(3,4-Dimethylphenoxy)azetidine hydrochloride. This approach provides access to valuable templates in medicinal chemistry (Mollet et al., 2011).

  • Efficient Synthesis Routes : Huszthy et al. (1993) reported efficient synthetic routes for the preparation of azetidine, starting from compounds like 3-amino-l-propanol or 3-halopropylamine hydrohalides, which may be related to this compound (Huszthy et al., 1993).

  • Polymerization Properties : Schacht and Goethals (1974) explored the cationic polymerization of azetidine, which could be relevant for understanding the reactivity and potential applications of this compound in polymer science (Schacht & Goethals, 1974).

Chemistry and Derivatives

  • Formation of Azetidine Derivatives : The work by Sebti and Foucaud (1984) on the reaction of cesium fluoride with certain propanamides to form azetidine derivatives highlights chemical reactions that could be applicable to this compound (Sebti & Foucaud, 1984).

  • Synthesis and Antioxidant Activity : Madhavi and Rani (2014) investigated the synthesis and antioxidant activity of novel 4-Oxo-Azetidine derivatives, providing insight into potential biomedical applications and chemical properties of similar compounds (Madhavi & Rani, 2014).

  • Ring Expansion Studies : Couty et al. (2003) conducted studies on the highly stereoselective ring expansion of α-hydroxyalkyl azetidines, which may have implications for similar structural transformations in this compound (Couty et al., 2003).

Potential Applications

  • Antimicrobial and Antitubercular Activities : Ilango and Arunkumar (2011) researched novel trihydroxy benzamido azetidin-2-one derivatives for their antimicrobial and antitubercular activities, suggesting a potential area of application for this compound derivatives (Ilango & Arunkumar, 2011).

  • Use as Energetic Building Blocks : Kohler et al. (2018) described the scalable process for the production of a highly energetic bromoacetylene building block, an approach that might be adaptable for the synthesis of energetic derivatives of this compound (Kohler et al., 2018).

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHOKLLMUYZAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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